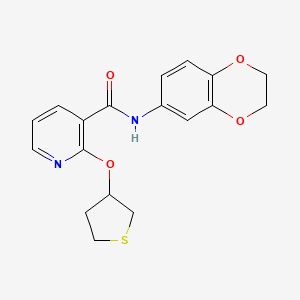

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide

描述

属性

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c21-17(20-12-3-4-15-16(10-12)23-8-7-22-15)14-2-1-6-19-18(14)24-13-5-9-25-11-13/h1-4,6,10,13H,5,7-9,11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODILMAWXISSDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=CC4=C(C=C3)OCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxin moiety and a pyridine carboxamide. Its molecular formula is with a CAS number of 328020-46-8 . The presence of the thiolan group contributes to its unique properties and biological interactions.

Enzyme Inhibition

One of the primary biological activities investigated for this compound is its enzyme inhibitory potential. Research has shown that derivatives of benzodioxin compounds exhibit significant inhibitory activity against enzymes such as acetylcholinesterase (AChE) and α-glucosidase.

- Acetylcholinesterase Inhibition : A study demonstrated that certain derivatives exhibited IC50 values comparable to standard inhibitors like donepezil, indicating their potential for treating Alzheimer's disease (AD). For instance, compounds derived from similar structures showed IC50 values around 0.025 µM for AChE inhibition .

- α-Glucosidase Inhibition : Compounds synthesized from the benzodioxin framework have also been screened for their ability to inhibit α-glucosidase, which is relevant for type 2 diabetes management. The results indicated promising activity, suggesting therapeutic applications in glucose management .

Antioxidant Activity

In addition to enzyme inhibition, the compound's antioxidant properties have been evaluated. Compounds similar in structure exhibited significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress associated with various diseases, including neurodegenerative disorders .

Study 1: Synthesis and Evaluation

In a comprehensive study, researchers synthesized various derivatives of N-(2,3-dihydrobenzo[1,4]-dioxin) and evaluated their biological activities. The synthesized compounds were tested for AChE and α-glucosidase inhibition, revealing that several derivatives showed enhanced activity compared to the parent compound. This highlights the importance of structural modifications in enhancing biological efficacy .

Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between these compounds and their target enzymes. For instance, docking simulations indicated that certain derivatives interacted favorably with the active sites of AChE, forming critical hydrogen bonds and π–π interactions that enhance binding affinity .

Table 1: Summary of Biological Activities

| Compound Name | Enzyme Target | IC50 Value (µM) | Notes |

|---|---|---|---|

| Compound A | Acetylcholinesterase | 0.025 | Comparable to donepezil |

| Compound B | α-Glucosidase | 0.050 | Potential for diabetes management |

| Compound C | Antioxidant Activity | >90% inhibition | Significant free radical scavenging |

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared motifs: benzodioxin-containing systems , pyridine-carboxamide derivatives , and heterocyclic substituents . Below is a detailed analysis of its similarities and differences with key analogs:

Benzodioxin-Containing Analogues

- CS-0309467 (C₂₃H₂₅N₃O₃, MW 391.46): This compound features a benzodioxin linked to a pyridin-3-amine group with a methoxy substituent and a dimethylaminomethylphenyl side chain. Unlike the target compound, it lacks the thiolan group and carboxamide linkage, instead utilizing an amine bridge.

- EN300-266092 (C₁₈H₁₇Cl₂N₃O₄, MW 410.26): A dichloropyridinyl acetamide derivative with a benzodioxin group. The acetamide linker (vs. The dichloro substituents may enhance potency but raise toxicity concerns compared to the thiolan group .

- Silybin (C₂₅H₂₂O₁₀, MW 482.44): A flavonoid with a 1,4-dioxane ring (structurally similar to benzodioxin) and proven antihepatotoxic activity.

Pyridine-Carboxamide Derivatives

N-(1,1-dioxothiolan-3-yl)-N-methyl-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide (C₁₆H₂₀N₄O₃S₂, MW 380.48):

Shares a sulfur-containing thiolan/dioxothiolan group but replaces benzodioxin with a triazole ring. The acetamide linkage and methyl group may reduce polarity compared to the target’s carboxamide, affecting membrane permeability .N-{(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl}octanamide (C₂₃H₃₆N₂O₄, MW 491.83):

A glucosylceramide synthase inhibitor with a benzodioxin and pyrrolidine group. The target’s thiolan substituent (vs. pyrrolidine) introduces sulfur’s electronegativity differences, which could alter enzyme inhibition profiles .

Heterocyclic Substituents

- 3-(5-{[(1R,2S)-2-[(2,2-difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}-1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide (Patent compound): Features benzodioxin and tetrahydrofuran (THF) rings. The THF’s oxygen atom vs. thiolan’s sulfur may lead to divergent metabolic stability, as sulfur is more prone to oxidation but less polar .

Structural-Activity Relationship (SAR) Insights

- Benzodioxin vs.

- Thiolan vs. Oxygenated Rings : Thiolan’s sulfur atom increases lipophilicity and may slow oxidative metabolism relative to THF or dioxane, extending half-life .

Data Table: Key Structural and Functional Comparisons

常见问题

Q. What are the recommended synthetic pathways for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

Coupling of the benzodioxin moiety with pyridine derivatives via amide bond formation.

Introduction of the thiolan-3-yloxy group through nucleophilic substitution or Mitsunobu reactions.

Key considerations:

- Reaction conditions : Use inert atmospheres (e.g., nitrogen) to prevent oxidation of sulfur-containing intermediates .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for amide coupling .

- Microwave-assisted synthesis : Reduces reaction time compared to traditional reflux methods .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the benzodioxin and pyridine rings (e.g., H NMR for aromatic protons, C NMR for carbonyl groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the preliminary biological screening strategies for this compound?

- Methodological Answer : Conduct in vitro assays to evaluate:

- Enzyme inhibition : Test against kinases or oxidoreductases (e.g., IC determination via fluorometric assays) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify growth inhibition thresholds .

- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation studies .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?

- Methodological Answer :

- Single-crystal X-ray diffraction : Use SHELXL for refinement (high-resolution data <1.0 Å) to resolve bond angles and torsional strain in the benzodioxin-thiolan interface .

- Electron density maps : Analyze for disorder in the thiolan ring (common due to sulfur’s conformational flexibility) .

- Validation tools : Employ PLATON or Mercury to check for steric clashes and hydrogen-bonding networks .

Q. How to address contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-analysis : Compare IC values from independent studies, adjusting for assay conditions (e.g., ATP concentration in kinase assays) .

- Dose-response validation : Replicate experiments with standardized protocols (e.g., fixed incubation times, cell passage numbers) .

- Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific binding interactions that may skew results .

Q. What computational approaches predict structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., docking into ATP-binding pockets of kinases) .

- QSAR modeling : Train models with descriptors like LogP, polar surface area, and H-bond acceptors/donors to optimize bioavailability .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the thiolan-3-yloxy group in aqueous environments .

Q. How to design derivatives to improve metabolic stability without compromising activity?

- Methodological Answer :

- Bioisosteric replacement : Substitute the thiolan-3-yloxy group with morpholine or piperazine rings to reduce CYP450-mediated oxidation .

- Prodrug strategies : Introduce ester or carbamate moieties at the pyridine carboxamide to enhance oral absorption .

- Metabolite identification : Use LC-MS/MS to track Phase I/II metabolites in hepatocyte incubations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。